molecular formula C22H14N2O7 B1581387 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis(benzenamine) CAS No. 25038-81-7

1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis(benzenamine)

Cat. No. B1581387
CAS RN: 25038-81-7
M. Wt: 418.4 g/mol
InChI Key: NXDMHKQJWIMEEE-UHFFFAOYSA-N
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Description

This compound is a useful research compound . It is a copolymer composed of two monomer units: pyromellitic dianhydride (PMDA) and 4,4’-diphenyl ether (ODA) .


Molecular Structure Analysis

The molecular formula of this compound is (C12H12N2O.C10H2O6)x . Unfortunately, the specific molecular structure is not provided in the available resources.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

4-(4-aminophenoxy)aniline;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.C10H2O6/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-8H,13-14H2;1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDMHKQJWIMEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N.C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25038-81-7
Record name 4,4-Oxydianiline pyromellitic dianhydride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25038-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00909988
Record name 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone--4,4'-oxydianiline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Amber to yellow transparent film; [Kaneka MSDS]
Record name Pyromellitic dianhydride, 4,4'-oxydianiline polymer
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URL https://haz-map.com/Agents/17051
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Product Name

4-(4-Aminophenoxy)aniline;furo[3,4-f][2]benzofuran-1,3,5,7-tetrone

CAS RN

25038-81-7, 106359-24-4
Record name Pyromellitic dianhydride, 4,4'-oxydianiline polymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis[benzenamine]
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone--4,4'-oxydianiline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00909988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

PMDA/4,4'-ODA resin was prepared by reacting 16.019 g (0.080 moles) of 4,4'-ODA with 17.450 g (0.080 moles) of PMDA In 189.7 g DMAc. To 10.004 g of this resin was added 0.521 g Agtfa in 1.996 g DMAc. The mixture was stirred vigorously with a metal spatula and cast 0.018" thick on a glass plate. The silver ion-containing polyamic acid film was thermally converted to the corresponding surface conducting polyimide by heating for 1 hour each at 100°, 200°, and 300° C. and postcuring 2 hours at 300° C. The resulting flexible, reflective film had a conductivity of 1.7×10-3- -6.2×10-3 Ω-1 by four point probe.
Quantity
16.019 g
Type
reactant
Reaction Step One
Name
Quantity
17.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
resin
Quantity
10.004 g
Type
reactant
Reaction Step Three
Name
Quantity
1.996 g
Type
solvent
Reaction Step Three
[Compound]
Name
silver ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
polyimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
189.7 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis(benzenamine)
Reactant of Route 2
1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis(benzenamine)
Reactant of Route 3
Reactant of Route 3
1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis(benzenamine)
Reactant of Route 4
Reactant of Route 4
1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis(benzenamine)
Reactant of Route 5
Reactant of Route 5
1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis(benzenamine)
Reactant of Route 6
1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone, polymer with 4,4'-oxybis(benzenamine)

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